molecular formula C8H11N3 B13811545 Guanidine, N-methyl-N-phenyl- CAS No. 20600-59-3

Guanidine, N-methyl-N-phenyl-

Cat. No.: B13811545
CAS No.: 20600-59-3
M. Wt: 149.19 g/mol
InChI Key: DSJVSLJDQPTJSK-UHFFFAOYSA-N
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Description

Guanidine, N-methyl-N-phenyl-, is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a guanidine group substituted with a methyl group and a phenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N-methyl-N-phenyl-, can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, the reaction of N-methyl-N-phenylthiourea with an amine in the presence of a guanylating agent such as S-methylisothiourea can yield the desired guanidine derivative . Another method involves the use of cyanamides that react with derivatized amines under mild conditions .

Industrial Production Methods

Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These methods typically employ coupling reagents or metal-catalyzed guanidylation to achieve high yields. For example, the use of copper-catalyzed cross-coupling chemistry has been shown to be effective in the large-scale production of guanidines .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-methyl-N-phenyl-, undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo-guanidines.

    Reduction: Reduction reactions can convert guanidines to their corresponding amines.

    Substitution: Guanidines can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of guanidine, N-methyl-N-phenyl-, include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine, N-methyl-N-phenyl-, can yield oxo-guanidines, while reduction can produce corresponding amines .

Mechanism of Action

The mechanism of action of guanidine, N-methyl-N-phenyl-, involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, guanidines can enhance the release of acetylcholine by inhibiting voltage-gated potassium channels, leading to increased neurotransmitter release . This property makes guanidines useful in the study of neuromuscular junctions and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to guanidine, N-methyl-N-phenyl-, include:

    N,N’-Disubstituted guanidines: Such as N,N’-dimethylguanidine and N,N’-diphenylguanidine.

    Thiourea derivatives: Such as N-methyl-N-phenylthiourea.

    Cyanamides: Such as N-methyl-N-phenylcyanamide.

Uniqueness

Guanidine, N-methyl-N-phenyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the guanidine moiety enhances its reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

20600-59-3

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1-methyl-1-phenylguanidine

InChI

InChI=1S/C8H11N3/c1-11(8(9)10)7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10)

InChI Key

DSJVSLJDQPTJSK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=N)N

Origin of Product

United States

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